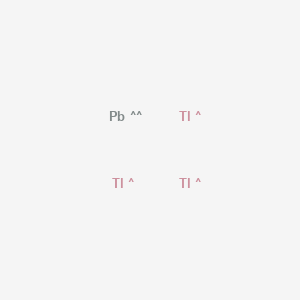
Lead--lambda~1~-thallanyl (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead–lambda~1~-thallanyl (1/3) is a chemical compound composed of lead and thallium in a 1:3 ratioThe combination of lead and thallium results in a compound with distinct chemical and physical characteristics that make it valuable for research and industrial purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lead–lambda~1~-thallanyl (1/3) typically involves the reaction of lead salts with thallium salts under controlled conditions. One common method is to dissolve lead nitrate and thallium nitrate in water, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under inert atmosphere to prevent oxidation, and the resulting precipitate is filtered and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of Lead–lambda~1~-thallanyl (1/3) involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: Lead–lambda~1~-thallanyl (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and thallium oxide, while reduction could produce elemental lead and thallium .
科学研究应用
Lead–lambda~1~-thallanyl (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other lead and thallium compounds, and in studies involving heavy metal interactions.
Biology: The compound is utilized in biological assays to investigate the effects of heavy metals on cellular processes.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It finds applications in the production of specialized glass and ceramics, as well as in the development of advanced electronic materials
作用机制
The mechanism of action of Lead–lambda~1~-thallanyl (1/3) involves its interaction with cellular components and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects various molecular pathways, including those involved in oxidative stress and apoptosis .
相似化合物的比较
- Lead(II) oxide
- Thallium(I) chloride
- Lead(II) acetate
- Thallium(III) oxide
Comparison: Lead–lambda~1~-thallanyl (1/3) is unique due to its specific lead-to-thallium ratio, which imparts distinct properties compared to other lead or thallium compounds. For instance, it exhibits different solubility, reactivity, and toxicity profiles, making it suitable for specialized applications where other compounds may not be effective .
属性
CAS 编号 |
12165-74-1 |
|---|---|
分子式 |
PbTl3 |
分子量 |
820 g/mol |
InChI |
InChI=1S/Pb.3Tl |
InChI 键 |
OOKLJADUQPCJCY-UHFFFAOYSA-N |
规范 SMILES |
[Tl].[Tl].[Tl].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


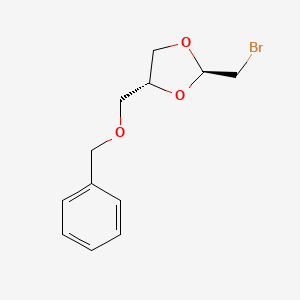
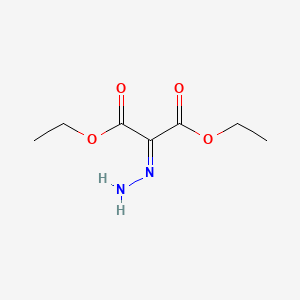
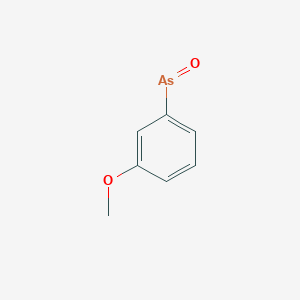
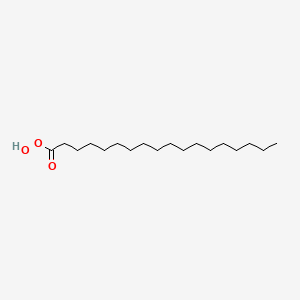

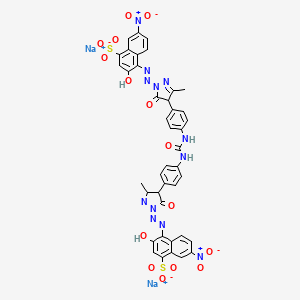
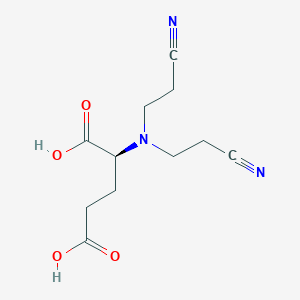

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
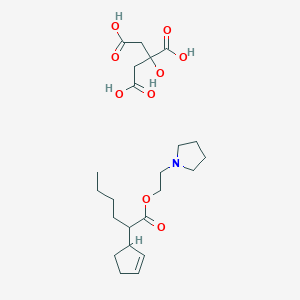
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

